

Application Notes and Protocols: JET-209 Stock Solution and Experimental Use

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Compound of Interest

Compound Name: JET-209

Cat. No.: B12379951

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Abstract

JET-209 is a highly potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the degradation of the transcriptional co-activators CBP and p300.^{[1][2][3]} As a bifunctional molecule, **JET-209** recruits an E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful tool for studying the roles of CBP and p300 in various biological processes, particularly in oncology research. These application notes provide detailed protocols for the preparation of **JET-209** stock solutions and its application in key cellular assays.

Chemical Properties and Storage

A summary of the key physicochemical properties of **JET-209** is presented in the table below.

Property	Value	Reference
Molecular Formula	C46H47N9O6	[1]
Molecular Weight	821.92 g/mol	[1]
Appearance	Light yellow to yellow solid powder	[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1][4]

Preparation of JET-209 Stock Solutions

Proper preparation of stock solutions is critical for obtaining reproducible experimental results. **JET-209** is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution.

Materials:

- **JET-209** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile tips

Protocol for 10 mM Stock Solution:

- Weighing: Accurately weigh out a desired amount of **JET-209** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.22 mg of **JET-209**.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **JET-209** powder. For the example above, add 1 mL of DMSO.

- Solubilization: Gently vortex or sonicate the solution at room temperature until the **JET-209** is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
- Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.^[4]
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term use (up to 1 month).^{[1][4]}

Note on Solubility: While DMSO is the recommended solvent for stock solutions, for specific in vivo formulations, other solvents and excipients such as PEG300, Tween 80, and corn oil may be required.^{[1][4]} It is crucial to determine the optimal formulation for your specific experimental needs.

Experimental Protocols

Western Blot Analysis of CBP/p300 Degradation

This protocol outlines the procedure to assess the degradation of CBP and p300 proteins in cells treated with **JET-209**.

Materials:

- Cell line of interest (e.g., RS4;11 leukemia cells)^{[2][3]}
- Complete cell culture medium
- **JET-209** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Treatment: Dilute the **JET-209** stock solution in complete culture medium to the desired final concentrations (e.g., 0.1 nM to 100 nM). Remove the old medium from the cells and add the medium containing **JET-209**. Include a DMSO-only control.
- Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This protocol measures the effect of **JET-209** on cell proliferation and viability.

Materials:

- Cell line of interest
- Complete cell culture medium
- **JET-209** stock solution
- 96-well plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
- Treatment: The following day, treat the cells with a serial dilution of **JET-209**. Include a DMSO-only control.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours).
- Assay:
 - For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.

- For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the **JET-209** concentration and fitting the data to a dose-response curve.

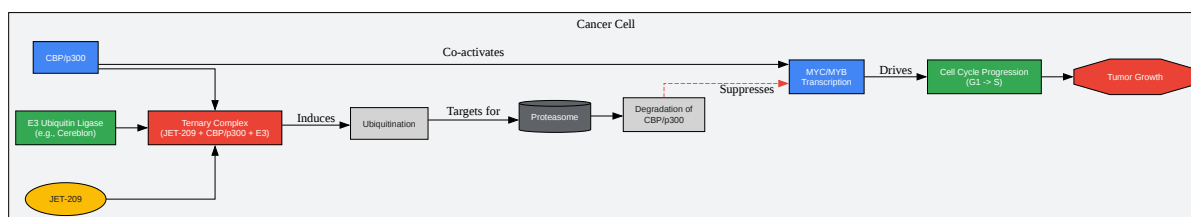
Quantitative Data Summary

The following table summarizes the reported efficacy of **JET-209** in various acute leukemia cell lines.

Cell Line	Assay	Metric	Value	Reference
RS4;11	Degradation	DC50 (CBP)	0.05 nM	[2][3][4]
RS4;11	Degradation	DC50 (p300)	0.2 nM	[2][3][4]
RS4;11	Cell Viability	IC50	0.1 nM	[4]
MV4;11	Cell Viability	IC50	0.04 nM	[4]
HL-60	Cell Viability	IC50	0.54 nM	[4]
MOLM-13	Cell Viability	IC50	2.3 nM	[4]

Mechanism of Action and Signaling Pathway

JET-209 functions as a PROTAC, inducing the degradation of CBP and p300 proteins.[1][5] These proteins are critical co-activators for various transcription factors, including MYC and MYB, which are key drivers in many cancers.[4] By degrading CBP/p300, **JET-209** effectively suppresses the expression of these oncogenes, leading to cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of tumor growth.[2][3][4]

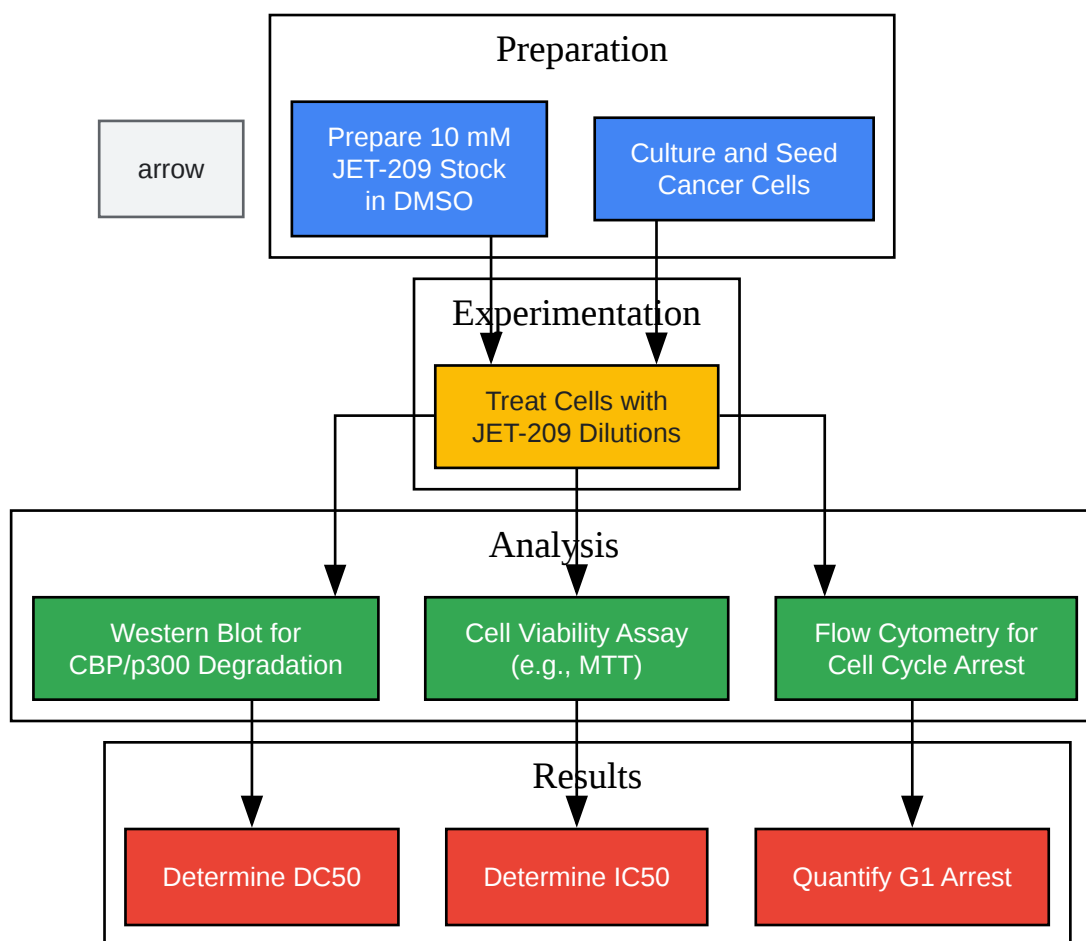


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Caption: Mechanism of action of **JET-209**.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of **JET-209** in vitro.



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Caption: In vitro experimental workflow for **JET-209**.

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